molecular formula C11H8INO B13927608 8-Iodo-1-naphthalenecarboxamide CAS No. 157735-55-2

8-Iodo-1-naphthalenecarboxamide

Cat. No.: B13927608
CAS No.: 157735-55-2
M. Wt: 297.09 g/mol
InChI Key: VGGZDUWMBWIKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-1-naphthalenecarboxamide is a halogenated naphthalene derivative characterized by an iodine atom at the 8-position and a carboxamide group at the 1-position of the naphthalene ring. The molecular formula is C₁₁H₈INO, with a molecular weight of 297.10 g/mol. The iodine substituent introduces significant steric bulk and electronic effects, enhancing lipophilicity compared to non-halogenated analogs.

Properties

CAS No.

157735-55-2

Molecular Formula

C11H8INO

Molecular Weight

297.09 g/mol

IUPAC Name

8-iodonaphthalene-1-carboxamide

InChI

InChI=1S/C11H8INO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14)

InChI Key

VGGZDUWMBWIKKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthalenecarboxamide typically involves the iodination of 1-naphthalenecarboxamide. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent in an acetic acid medium. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for 8-Iodo-1-naphthalenecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine reagents.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-1-naphthalenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalenecarboxamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.

Scientific Research Applications

8-Iodo-1-naphthalenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-1-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to DNA, thereby inhibiting the replication of cancer cells. The iodine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-Iodo-1-naphthalenecarboxamide with structurally related naphthalene derivatives, focusing on functional groups, substituent effects, and applications.

Table 1: Key Properties of 8-Iodo-1-naphthalenecarboxamide and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Properties/Applications
8-Iodo-1-naphthalenecarboxamide C₁₁H₈INO 297.10 Carboxamide, Iodo 1, 8 High lipophilicity; potential radioimaging agent
1-Naphthoic acid (α) C₁₁H₈O₂ 172.18 Carboxylic acid 1 Higher acidity (pKa ~3.4); used in dyes and polymers
2-Naphthoyl chloride C₁₁H₇ClO 190.63 Carbonyl chloride 2 Reactive acylating agent; moisture-sensitive
1,5-Naphthalenediamine C₁₀H₁₀N₂ 158.20 Amine 1, 5 Precursor for conductive polymers; chelating ligand
1,8-Naphthalenediaminatoborane C₁₀H₉BN₂ 168.00 Boron-amine complex 1, 8 Used in Suzuki-Miyaura coupling; thermally stable

Functional Group Analysis

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in 8-Iodo-1-naphthalenecarboxamide reduces acidity compared to 1-naphthoic acid, making it less reactive toward bases but more stable in biological environments.
  • Iodo Substituent vs. Chloride : The iodine atom at position 8 increases molecular weight and polarizability compared to chloride-containing analogs (e.g., 2-naphthoyl chloride), enhancing van der Waals interactions in binding applications.
  • Amine vs. Boron Complex : Unlike 1,8-naphthalenediaminatoborane, which participates in metal-free catalysis, the carboxamide group in the target compound favors hydrogen bonding, influencing solubility and substrate recognition.

Substituent Position Effects

  • 1,8-Disubstitution: Both 8-Iodo-1-naphthalenecarboxamide and 1,8-naphthalenediaminatoborane exhibit steric hindrance due to substituents at the 1,8-positions.
  • 1,5-Disubstitution : 1,5-Naphthalenediamine’s linear arrangement of amines contrasts with the angular 1,8-substitution, affecting its utility in polymer backbone formation.

Research Findings and Limitations

  • Lipophilicity : Computational models predict a logP value of ~3.2 for 8-Iodo-1-naphthalenecarboxamide, significantly higher than 1-naphthoic acid (logP ~2.1), suggesting improved membrane permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., 1,8-naphthalenediaminatoborane) indicate decomposition above 200°C, implying comparable stability for the iodinated analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.